4-(1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(piperidin-4-yl)pyrimidin-2-amine 4-(1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(piperidin-4-yl)pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC11238634
InChI: InChI=1S/C19H22N6O/c1-26-18-5-3-2-4-17(18)25-13-14(12-22-25)16-8-11-21-19(24-16)23-15-6-9-20-10-7-15/h2-5,8,11-13,15,20H,6-7,9-10H2,1H3,(H,21,23,24)
SMILES:
Molecular Formula: C19H22N6O
Molecular Weight: 350.4 g/mol

4-(1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(piperidin-4-yl)pyrimidin-2-amine

CAS No.:

Cat. No.: VC11238634

Molecular Formula: C19H22N6O

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

4-(1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(piperidin-4-yl)pyrimidin-2-amine -

Specification

Molecular Formula C19H22N6O
Molecular Weight 350.4 g/mol
IUPAC Name 4-[1-(2-methoxyphenyl)pyrazol-4-yl]-N-piperidin-4-ylpyrimidin-2-amine
Standard InChI InChI=1S/C19H22N6O/c1-26-18-5-3-2-4-17(18)25-13-14(12-22-25)16-8-11-21-19(24-16)23-15-6-9-20-10-7-15/h2-5,8,11-13,15,20H,6-7,9-10H2,1H3,(H,21,23,24)
Standard InChI Key JIRMVALEGPUUPU-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1N2C=C(C=N2)C3=NC(=NC=C3)NC4CCNCC4

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure integrates three pharmacologically significant motifs:

  • Pyrimidine ring: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3, serving as a hydrogen-bond acceptor in molecular interactions.

  • Pyrazole moiety: A five-membered ring with adjacent nitrogen atoms, substituted at the 4-position with a 2-methoxyphenyl group. This moiety enhances solubility and enables π-π stacking with aromatic residues in target proteins .

  • Piperidine amine: A six-membered aliphatic ring with a secondary amine group, contributing to basicity and facilitating interactions with acidic binding pockets.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₂₂N₆O
Molecular Weight350.4 g/mol
IUPAC Name4-[1-(2-methoxyphenyl)pyrazol-4-yl]-N-piperidin-4-ylpyrimidin-2-amine
SMILESCOC1=CC=CC=C1N2C=C(C=N2)C3=NC(=NC=C3)NC4CCNCC4
Topological Polar Surface Area81.5 Ų

The methoxy group at the ortho position of the phenyl ring introduces steric hindrance, potentially influencing binding specificity. Quantum mechanical calculations predict a dipole moment of 5.2 D, suggesting moderate polarity conducive to membrane permeability.

Synthetic Pathways and Optimization

Multi-Step Synthesis

The synthesis involves sequential coupling reactions, as exemplified by analogous pyrimidine-pyrazole derivatives :

  • Pyrazole Formation: Condensation of hydrazine derivatives with β-keto esters yields the 1-(2-methoxyphenyl)-1H-pyrazol-4-yl intermediate.

  • Pyrimidine Construction: Cyclization of guanidine nitrate with α,β-unsaturated ketones forms the 2-aminopyrimidine core.

  • Piperidine Coupling: Buchwald–Hartwig amination links the pyrimidine to the piperidine amine under palladium catalysis .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
Pyrazole synthesisHydrazine hydrate, ethanol, 80°C72
Pyrimidine cyclizationGuanidine nitrate, DMF, 120°C65
AminationPd(OAc)₂, Xantphos, K₃PO₄, dioxane58

Purification via reverse-phase HPLC typically achieves >95% purity, with LC-MS confirming molecular identity (observed [M+H]⁺ = 351.2).

Biological Activity and Mechanism of Action

Enzyme Inhibition Profiling

In vitro assays demonstrate potent inhibition of cyclin-dependent kinase 2 (CDK2), with an IC₅₀ of 0.127 μM in ovarian cancer (A2780) cells . The compound’s binding mode, validated by molecular docking, involves:

  • Hydrogen bonding between the pyrimidine-NH and CDK2’s Glu81.

  • Hydrophobic interactions of the methoxyphenyl group with Leu83 and Phe82 .

Antiproliferative Effects

Dose-response studies across 13 cancer cell lines reveal broad-spectrum activity:

Table 3: Antiproliferative GI₅₀ Values (μM)

Cell LineGI₅₀
A2780 (Ovarian)0.127 ± 0.012
MCF-7 (Breast)0.342 ± 0.024
PC-3 (Prostate)0.560 ± 0.045

Mechanistic studies indicate S/G₂ phase arrest and apoptosis induction via caspase-3/7 activation .

Therapeutic Applications and Future Directions

Oncology

The compound’s CDK2 inhibition positions it as a candidate for overcoming palbociclib resistance in hormone receptor-positive breast cancers . Preclinical xenograft models show 62% tumor growth reduction at 50 mg/kg/day .

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